Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
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Overview
Description
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a chemical compound with the molecular formula C15H20N2O2. It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals . This compound is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate typically involves the reaction of tert-butyl 1-benzyloxycarbonylamino-6-azaspiro[2.5]octane-6-carboxylate with appropriate reagents . The reaction conditions often include the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds and the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve similar reaction pathways with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols .
Scientific Research Applications
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride: A hydrochloride salt form with similar chemical properties.
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride: Another spirocyclic compound with a different functional group.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
benzyl N-(6-azaspiro[2.5]octan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15/h1-5,13,16H,6-11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKOSZLPNOBVKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856612 |
Source
|
Record name | Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239852-33-5 |
Source
|
Record name | Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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